Nickel bromide trihydrate

Polymer Chemistry Catalysis ATRP

Nickel bromide trihydrate (NiBr₂·3H₂O, CAS 7789-49-3) is a hydrated transition metal halide salt that appears as yellowish-green, deliquescent crystals with a molecular weight of 272.55 g/mol. It exhibits high solubility in water (567 g/L at 20°C), ethanol, and ether, and serves as a versatile Lewis acid catalyst in cross-coupling reactions, a nickel ion source in electroplating baths, and an electrolyte component in high-energy batteries.

Molecular Formula Br2H6NiO3
Molecular Weight 272.55 g/mol
Cat. No. B12056018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel bromide trihydrate
Molecular FormulaBr2H6NiO3
Molecular Weight272.55 g/mol
Structural Identifiers
SMILESO.O.O.[Ni](Br)Br
InChIInChI=1S/2BrH.Ni.3H2O/h2*1H;;3*1H2/q;;+2;;;/p-2
InChIKeyUQPSGBZICXWIAG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Bromide Trihydrate (NiBr₂·3H₂O): Catalyst and Electrolyte Precursor Technical Profile


Nickel bromide trihydrate (NiBr₂·3H₂O, CAS 7789-49-3) is a hydrated transition metal halide salt that appears as yellowish-green, deliquescent crystals with a molecular weight of 272.55 g/mol [1]. It exhibits high solubility in water (567 g/L at 20°C), ethanol, and ether, and serves as a versatile Lewis acid catalyst in cross-coupling reactions, a nickel ion source in electroplating baths, and an electrolyte component in high-energy batteries . The compound is hygroscopic and loses its three water molecules of crystallization upon heating to approximately 200-300°C, converting to the anhydrous form [2].

Nickel Bromide Trihydrate: Why Hydration State and Halide Identity Materially Alter Performance


Nickel bromide trihydrate cannot be interchangeably substituted with its anhydrous counterpart (NiBr₂) or with other nickel halide hydrates (e.g., NiCl₂·6H₂O) without measurable consequences for experimental and industrial outcomes. The trihydrate form offers distinct handling and solubility advantages over the highly hygroscopic anhydrous variant, which aggressively absorbs atmospheric moisture and can be difficult to weigh accurately [1]. More critically, the bromide counterion imparts fundamentally different catalytic behavior and solubility profiles compared to the chloride analog. For instance, nickel bromide complexes demonstrate markedly higher solubility in organic media and exhibit divergent activity in polymerization and cross-coupling transformations relative to their chloride counterparts, directly impacting achievable molecular weights, reaction rates, and catalyst compatibility with diverse substrate classes [2].

Nickel Bromide Trihydrate: Head-to-Head Performance Benchmarks vs. Chloride and Anhydrous Analogs


NiBr₂ Catalyst Produces Distinct Polymer Molecular Weights vs. NiCl₂ Under Identical Conditions

In polymerization reactions, the choice between NiBr₂ and NiCl₂ as the catalyst precursor leads to substantially different polymer architectures. At a 20 mol% loading, NiBr₂ produces a polymer with a number-averaged molar mass (M̅n) of 4190 g/mol, which is 63% higher than the 2570 g/mol achieved with NiCl₂ under otherwise identical reaction conditions [1]. This demonstrates that the bromide salt yields significantly higher molecular weight polymers, a critical parameter for material properties.

Polymer Chemistry Catalysis ATRP

Bromide Complex Enables Controlled ATRP Polymerization Where Chloride Fails Due to Insolubility

In atom transfer radical polymerization (ATRP), the solubility of the nickel catalyst is paramount for achieving controlled polymerization. The chloride-based catalyst (Cy)[N,N]NiCl₂ offers poor control over the polymerization of methyl methacrylate (MMA) and styrene due to catalyst insolubility. In contrast, the corresponding bromo catalyst (Cy)[N,N]NiBr₂ is more soluble, thereby promoting rapid styrene polymerization [1]. This solubility differential directly dictates whether a controlled polymerization process is even feasible.

ATRP Controlled Polymerization Catalyst Solubility

Trihydrate Enables Room-Temperature Nickel Nanoparticle Synthesis vs. Other Halides Requiring Elevated Temperatures

In the hydrazine reduction of nickel salts to produce nickel nanoparticles, the identity of the halide counterion determines the temperature required for successful transformation. An investigation of several nickel salts revealed that only the bromide and iodide nickel halides could be transformed into metallic nickel form at room temperature [1]. Other nickel salts, including the chloride, required elevated temperatures to achieve reduction, indicating a halide-dependent reactivity pathway that favors bromide for energy-efficient nanoparticle synthesis.

Nanomaterials Catalyst Synthesis Nickel Nanoparticles

Trihydrate Form Offers Improved Handling Stability vs. Highly Hygroscopic Anhydrous NiBr₂

Anhydrous nickel bromide (NiBr₂) is a yellow to bronze-yellow, strongly hygroscopic salt that rapidly absorbs atmospheric moisture, converting to the trihydrate upon water exposure [1]. This aggressive moisture uptake makes accurate weighing and consistent stoichiometry challenging in bench-scale synthesis. The trihydrate form (NiBr₂·3H₂O), while still classified as deliquescent, offers a more stable and manageable hydration state for routine laboratory handling, improving the precision of reaction setup and reducing the risk of unintended hydration-induced variability [2].

Materials Handling Weighing Accuracy Storage Stability

High Water Solubility (567 g/L at 20°C) Facilitates Solution-Phase Catalyst and Electrolyte Preparation

Nickel bromide trihydrate exhibits exceptionally high water solubility, quantified at 567 g/L at 20°C . This high solubility facilitates the straightforward preparation of concentrated aqueous stock solutions for use as a catalyst precursor, electrolyte component in high-energy batteries, or analytical reagent . The compound is also soluble in ethanol and ether, expanding its utility in organic solvent-based synthetic protocols [1]. In contrast, some nickel halide hydrates exhibit lower solubility limits, potentially restricting accessible concentration ranges.

Solubility Electrolyte Preparation Homogeneous Catalysis

Nickel Bromide Trihydrate: High-Value Applications Supported by Comparative Performance Data


Controlled Radical Polymerization (ATRP) Requiring Soluble Nickel Catalysts

Based on evidence that nickel bromide complexes exhibit superior solubility and enable rapid polymerization where chloride analogs fail due to insolubility [1], NiBr₂·3H₂O is the preferred precursor for synthesizing well-defined polymers via ATRP. This is particularly relevant for styrene and methacrylate polymerizations where catalyst solubility is a known bottleneck, and the use of chloride salts results in poor molecular weight control [1].

Synthesis of Nickel Nanoparticles Under Mild, Room-Temperature Conditions

For applications requiring the generation of metallic nickel nanoparticles, NiBr₂·3H₂O enables reduction to occur at room temperature using hydrazine, a condition under which other nickel halide salts do not transform efficiently [2]. This low-temperature pathway is advantageous for integrating nanoparticle synthesis into temperature-sensitive workflows or for reducing energy input in scaled processes.

Polymer Synthesis Where Higher Molecular Weight Architectures Are Desired

In polymerization reactions, the use of NiBr₂ as a catalyst precursor yields polymers with a 63% higher number-averaged molar mass (4190 vs. 2570 g/mol) compared to NiCl₂ under identical 20 mol% loading conditions [3]. Researchers targeting specific polymer molecular weight ranges without adjusting reaction stoichiometry or conditions should prioritize NiBr₂·3H₂O as the nickel source.

Preparation of Concentrated Aqueous Electrolytes for High-Energy Battery Applications

The high water solubility of NiBr₂·3H₂O (567 g/L at 20°C) makes it an efficient source of nickel and bromide ions for formulating electrolytes in high-energy batteries, including zinc-bromine flow battery systems . The trihydrate form's superior handling stability relative to the anhydrous salt further supports its use in reproducible electrolyte formulation [4].

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